![molecular formula C11H15ClN2O2 B1450512 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1864064-59-4](/img/structure/B1450512.png)
3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride
Overview
Description
3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 . It has been identified as a potent and selective small-molecule inhibitor of chromodomain protein CDYL .
Synthesis Analysis
The synthesis of this compound and its analogs has been reported in the literature . A structure-guided approach was used to develop and characterize these compounds. The binding conformation between the chromodomain of CDYL and the modified peptidomimetics was studied via molecular docking and dynamic simulations . This facilitated the subsequent virtual screening of tens of hits from a chemical library .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The binding conformation between the chromodomain of CDYL and the modified peptidomimetics was studied via molecular docking and dynamic simulations .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its role as an inhibitor of chromodomain protein CDYL . The compound has been shown to engage with endogenous CDYL in a dose-dependent manner, and perturb the recruitment of CDYL onto chromatin, resulting in transcriptional derepression of its target genes .
Scientific Research Applications
Antimicrobial Activity
Benzoxazolone derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, novel series of pyrazoline derivatives bearing 1,4-benzoxazinone were prepared and subjected to antimicrobial evaluation, showcasing the potential of benzoxazole-based compounds in combating microbial infections (Raviteja et al., 2017).
Anticancer Activity
Research has focused on the synthesis of benzoxazole derivatives for their potential anticancer properties. A study on 2-aryl 5-hydroxy benzo[d]oxazoles revealed these compounds as potential anticancer agents, demonstrating selective growth inhibition of cancer cells in vitro, with some showing promising activity comparable to known anticancer drugs (Tangellamudi et al., 2018).
Corrosion Inhibition
Benzoxazines, including derivatives of benzoxazolone, have been evaluated for their corrosion inhibition properties. A study demonstrated the inhibition efficiency of these compounds on mild steel in acidic environments, indicating their utility in protecting metals against corrosion (Kadhim et al., 2017).
Fluorescent Properties and Antimicrobial Activity
Certain benzoxazole derivatives exhibit fluorescent properties and have been synthesized for their antimicrobial activity. A series of fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives demonstrated good antifungal activity, highlighting the diverse applications of benzoxazole compounds in biological research (Phatangare et al., 2013).
Antioxidant and Antitumor Activities
Some nitrogen heterocycles, including those with oxazolone structures, have been evaluated for their antioxidant and antitumor activities. These studies contribute to the understanding of the therapeutic potential of benzoxazolone derivatives in oxidative stress-related diseases and cancer (El-Moneim et al., 2011).
Mechanism of Action
The mechanism of action of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride involves its interaction with chromodomain protein CDYL . The compound acts as a potent and selective small-molecule inhibitor of CDYL, a histone methyllysine reader protein . It has been shown to engage with endogenous CDYL in a dose-dependent manner, and perturb the recruitment of CDYL onto chromatin, resulting in transcriptional derepression of its target genes .
properties
IUPAC Name |
3-(4-aminobutyl)-1,3-benzoxazol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-7-3-4-8-13-9-5-1-2-6-10(9)15-11(13)14;/h1-2,5-6H,3-4,7-8,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKYDKURGOUJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1864064-59-4 | |
Record name | 3-(4-aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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